N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide
Description
Chemical Structure: The compound features a benzamide core substituted with a nitro group at the para position and a dimethylaminoethyl side chain bearing a furan-2-yl group. Its IUPAC name is N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide, with a molecular formula of C₁₆H₁₈N₃O₄ and a molecular weight of 316.34 g/mol .
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H17N3O4/c1-17(2)13(14-4-3-9-22-14)10-16-15(19)11-5-7-12(8-6-11)18(20)21/h3-9,13H,10H2,1-2H3,(H,16,19) |
InChI Key |
FUXRAXYJKMBDLR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with N,N-dimethyl-2-(furan-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dimethylamino group and furan ring may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Functional Groups :
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide | Thiophene replaces furan; molecular weight = 319.38 g/mol | Antimicrobial activity (broad-spectrum) | Thiophene’s sulfur atom increases lipophilicity and alters electronic properties compared to furan . |
| N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-methyl-4-nitrobenzamide | 4-Methylphenyl replaces furan; methyl group at benzamide position | Unspecified (predicted enzyme inhibition) | Aromatic phenyl group enhances steric bulk, potentially reducing receptor binding compared to furan’s planar structure . |
| N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamide | Thiophen-3-yl and methoxy substituents | Anticancer activity | Methoxy group reduces redox activity compared to nitro; thiophen-3-yl orientation alters binding specificity . |
| N-[2-(dimethylamino)ethyl]-N-(5-methylthiazol-2-yl)acetamide | Thiazole ring replaces benzamide | Anticancer (variable efficacy) | Thiazole’s heterocyclic nitrogen enhances hydrogen bonding but lacks nitro group’s bioreductive potential . |
Physicochemical Properties
| Property | Target Compound | Thiophene Analogue | 4-Methylphenyl Analogue |
|---|---|---|---|
| Molecular Weight | 316.34 g/mol | 319.38 g/mol | 341.40 g/mol |
| LogP (Predicted) | 2.1 | 2.8 | 3.2 |
| Hydrogen Bond Acceptors | 6 | 6 | 5 |
| Rotatable Bonds | 6 | 6 | 7 |
Key Observations :
- The furan ring in the target compound provides moderate lipophilicity (LogP ~2.1), balancing solubility and membrane permeability.
Unique Features and Research Implications
Distinctive Attributes :
- Dual Functionalization: The coexistence of a nitro group (electron-withdrawing) and a dimethylaminoethyl-furan moiety (electron-donating) creates a redox-active scaffold, enabling selective cytotoxicity in hypoxic environments (e.g., tumor microenvironments) .
- Furan vs.
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide is a synthetic organic compound notable for its complex molecular structure, which includes a nitro group, a furan ring, and a dimethylamino group. This unique arrangement contributes to its diverse biological activities, particularly in antimicrobial and anticancer applications. The following sections detail the biological activity, mechanisms of action, and relevant research findings regarding this compound.
Molecular Structure and Properties
- Molecular Formula : C15H17N3O4
- Molecular Weight : 303.31 g/mol
- Key Functional Groups : Nitro group, dimethylamino group, furan ring
The presence of these functional groups is critical for the compound's interaction with biological targets, enhancing its potential therapeutic effects.
Research indicates that the biological activity of this compound primarily involves the following mechanisms:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Binding Affinity Modulation : The dimethylamino and furan components may enhance binding affinity to specific enzymes or receptors, modulating their activity and contributing to therapeutic effects.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been a focal point in research. It has demonstrated efficacy in various cancer models through:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by modulating key signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Effects : A study reported that this compound significantly reduced tumor size in xenograft models of breast cancer by inducing apoptosis and inhibiting angiogenesis.
- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.
- Mechanistic Insights : Research into its mechanism suggested that the compound interacts with DNA and proteins within cancer cells, leading to cellular stress responses that promote apoptosis.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to stand out among similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Furan ring, nitro group | Antimicrobial, anticancer |
| N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide | Fluorophenyl group | Varies from original |
| N-[3-(dimethylamino)-3-(furan-3-yl)propyl]-4-nitrobenzamide | Longer carbon chain | Potentially different |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
